molecular formula C16H28O2 B1208715 1-Oxacycloheptadec-8-en-2-one

1-Oxacycloheptadec-8-en-2-one

Cat. No. B1208715
M. Wt: 252.39 g/mol
InChI Key: NVIPUOMWGQAOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxacycloheptadec-8-en-2-one is a natural product found in Abelmoschus moschatus with data available.

Scientific Research Applications

Fragrance Material Review

1-Oxacycloheptadec-8-en-2-one, as part of macrocyclic lactone and lactide derivatives, is extensively used in fragrance ingredients. A comprehensive toxicologic and dermatologic review highlighted its physical properties, skin irritation potential, mucous membrane irritation, skin sensitization, phototoxicity, and genotoxicity data (McGinty, Letizia, & Api, 2011).

Novel Oxidative Etherification

Research shows the synthesis of both enantiomers of 8-oxabicyclo[3.2.1]oct-3-en-2-one from 4-hydroxycyclohept-2-enone, based on novel oxidative cyclo-etherification. This synthesis is crucial for creating compounds like sundiversifolide (Kawasumi, Kanoh, & Iwabuchi, 2011).

Oxidation Studies in Nucleoside Models

Studies on 8-oxo-7,8-dihydroguanosine nucleosides, using one-electron oxidants, have revealed insights into the formation of certain base lesions. This research provides critical information about oxidative damage in DNA, a key factor in understanding cellular processes and pathologies (Luo, Muller, Rachlin, & Burrows, 2001).

Synthesis of Polycyclic Indole Derivatives

An efficient reaction between azaheptafulvenes and arynes was developed, leading to the formation of cyclohepta[b]indoles and polycyclic oxacyclohepta[b]indoles in good yield. This method opens new avenues for creating complex molecular structures (Wang, Addepalli, & He, 2018).

Anti-Rhizoctonia Solani Activity

Research into novel macrolactams from the endophytic fungus Penicillium oxalicum has led to the discovery of compounds like oxalactam A, exhibiting potent anti-Rhizoctonia solani activity. This research is significant for developing new fungicides (Zhang et al., 2022).

properties

Product Name

1-Oxacycloheptadec-8-en-2-one

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

1-oxacycloheptadec-8-en-2-one

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h2,4H,1,3,5-15H2

InChI Key

NVIPUOMWGQAOIT-UHFFFAOYSA-N

Canonical SMILES

C1CCCCOC(=O)CCCCCC=CCCC1

density

0.949-0.957

physical_description

colourless to slightly yellow liquid with a strong, musk odou

solubility

1 ml in 9 ml 80% alcohol (in ethanol)

synonyms

ambrettolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxacycloheptadec-8-en-2-one
Reactant of Route 2
1-Oxacycloheptadec-8-en-2-one
Reactant of Route 3
1-Oxacycloheptadec-8-en-2-one
Reactant of Route 4
1-Oxacycloheptadec-8-en-2-one
Reactant of Route 5
1-Oxacycloheptadec-8-en-2-one
Reactant of Route 6
1-Oxacycloheptadec-8-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.